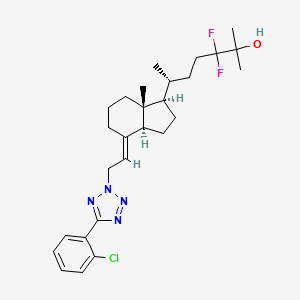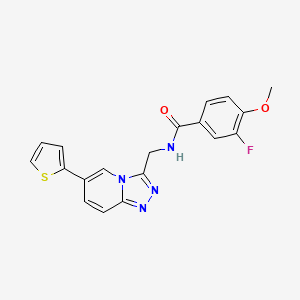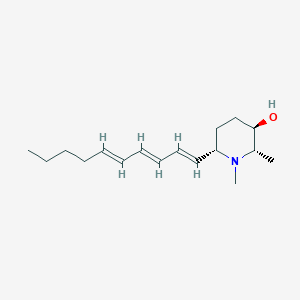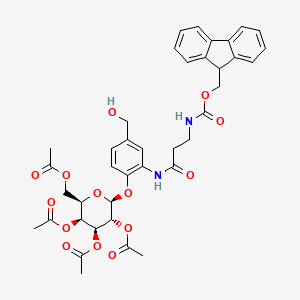
Tetra-O-acetyl-|A-D-galactopyranosyl-Ph-CH2OH-Fmoc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc is a complex organic compound used primarily in the field of bioconjugation. It is known for its role in the preparation of antibody-drug conjugates (ADCs), which are crucial in targeted cancer therapy . The compound consists of a galactopyranosyl moiety, a phenyl group, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it a versatile tool in synthetic chemistry and biochemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc typically involves multiple steps The process begins with the acetylation of β-D-galactopyranose to protect the hydroxyl groupsFinally, the Fmoc group is added to protect the amine functionality .
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated synthesizers and reactors helps in scaling up the production while maintaining consistency .
化学反応の分析
Types of Reactions
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The acetyl groups can be reduced to yield free hydroxyl groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like piperidine are used to remove the Fmoc group.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Free hydroxyl groups.
Substitution: Various functionalized derivatives depending on the substituent used.
科学的研究の応用
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of glycoproteins and glycolipids.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates and other specialized chemicals.
作用機序
The compound exerts its effects primarily through its role in bioconjugation. The Fmoc group protects the amine functionality during synthesis, allowing for selective reactions at other sites. Once the desired modifications are complete, the Fmoc group can be removed to reveal the free amine, which can then participate in further reactions . The galactopyranosyl moiety facilitates binding to specific biological targets, enhancing the specificity and efficacy of the resulting conjugates .
類似化合物との比較
Similar Compounds
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2-(4-nitrophenyl)carbonate-Fmoc: Another ADC linker with similar properties but different functional groups.
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH: Lacks the Fmoc group, making it less versatile in certain applications.
Uniqueness
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc stands out due to its combination of protective groups and functional moieties, which provide a high degree of control and specificity in synthetic and bioconjugation reactions .
特性
分子式 |
C39H42N2O14 |
|---|---|
分子量 |
762.8 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C39H42N2O14/c1-21(43)49-20-33-35(51-22(2)44)36(52-23(3)45)37(53-24(4)46)38(55-33)54-32-14-13-25(18-42)17-31(32)41-34(47)15-16-40-39(48)50-19-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-14,17,30,33,35-38,42H,15-16,18-20H2,1-4H3,(H,40,48)(H,41,47)/t33-,35+,36+,37-,38-/m1/s1 |
InChIキー |
DUDANYMCEFYRQB-AHGLRNABSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
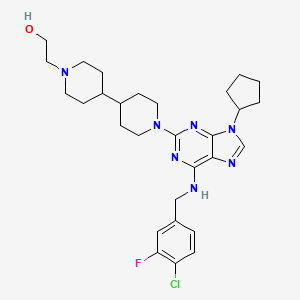
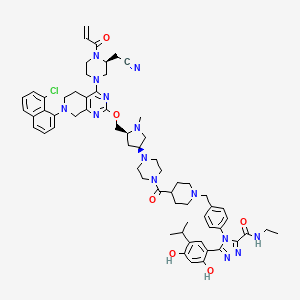
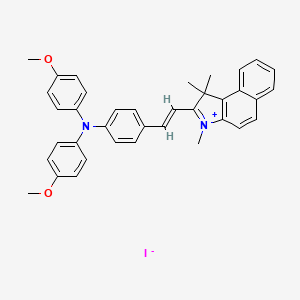
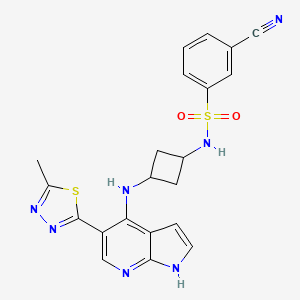
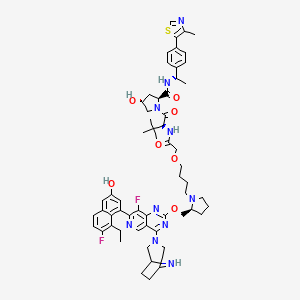

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)

